![molecular formula C11H12BrN B8468281 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8468281.png)
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound that features a bromophenyl group attached to an azabicyclohexane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes. The process typically employs an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azabicyclohexanes, while oxidation and reduction reactions can modify the functional groups present on the compound.
Scientific Research Applications
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly for targeting central nervous system receptors.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, especially in the development of bioactive compounds.
Biological Studies: The compound can be used to study the effects of conformational restriction on biological activity, particularly in the context of receptor binding and selectivity.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as receptors in the central nervous system. The rigid bicyclic structure of the compound allows for selective binding to certain receptor subtypes, such as the histamine H3 receptor . This selective binding can modulate the activity of these receptors, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A similar compound without the bromophenyl group.
Bicyclo[3.1.0]hexane: A structurally related compound lacking the nitrogen atom.
Uniqueness
3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of both the bromophenyl group and the azabicyclohexane scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H12BrN |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
3-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12BrN/c12-10-2-1-3-11(5-10)13-6-8-4-9(8)7-13/h1-3,5,8-9H,4,6-7H2 |
InChI Key |
XLVBKJNVJFNLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Fluoro-benzo[d]isothiazole-6-carboxylic acid](/img/structure/B8468198.png)
![3-Pyridinecarboxylic acid,2-methyl-6-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-,ethyl ester](/img/structure/B8468202.png)
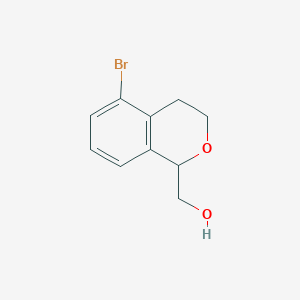


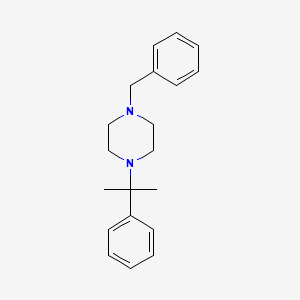
![Trimethyl[(1-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B8468224.png)
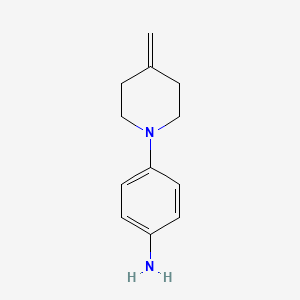

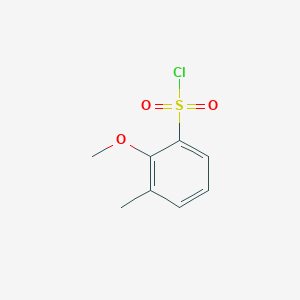
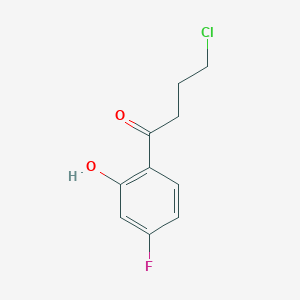
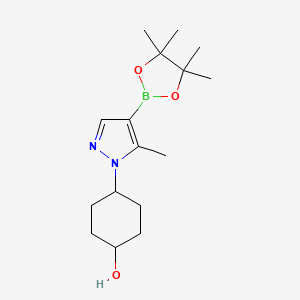
![Methyl 4-nitro-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate](/img/structure/B8468284.png)
![6-Bromo-2-chloromethyl-3-methylbenzo[b]thiophene](/img/structure/B8468287.png)
